Cas no 618102-06-0 (1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID)

1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative with applications in organic synthesis and pharmaceutical research. Its structure, featuring a phenyl and p-tolyl substitution on the pyrazole core, enhances its utility as a versatile intermediate for constructing more complex heterocyclic compounds. The carboxylic acid functional group allows for further derivatization, enabling modifications for targeted applications. This compound exhibits stability under standard conditions and demonstrates compatibility with common synthetic protocols. Its well-defined molecular framework makes it valuable for studies in medicinal chemistry, particularly in the development of bioactive molecules. The product is characterized by high purity and consistent performance in synthetic workflows.
1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID structure
618102-06-0 structure
Product name:1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
CAS No:618102-06-0
MF:C17H14N2O2
MW:278.305263996124
MDL:MFCD05150599
CID:955413
PubChem ID:3452227

1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Chemical and Physical Properties

Names and Identifiers

    • 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 3-(4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 618102-06-0
    • 1-Phenyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid
    • 5-(4-methylphenyl)-2-phenylpyrazole-3-carboxylic acid
    • MFCD05150599
    • AKOS022631642
    • MDL: MFCD05150599
    • Inchi: InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)15-11-16(17(20)21)19(18-15)14-5-3-2-4-6-14/h2-11H,1H3,(H,20,21)
    • InChI Key: RAEVNZUOOYQPMU-UHFFFAOYSA-N
    • SMILES: CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 278.10600
  • Monoisotopic Mass: 278.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12000
  • LogP: 3.54590

1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Security Information

1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB201048-500mg
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid; .
618102-06-0
500mg
€52.00 2025-03-19
abcr
AB201048-500 mg
1-Phenyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid; .
618102-06-0
500mg
€39.30 2023-05-07

Additional information on 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID

Research Briefing on 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS: 618102-06-0): Recent Advances and Applications

1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID (CAS: 618102-06-0) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, particularly in the development of anti-inflammatory and anticancer agents. This research briefing aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.

Recent investigations into the molecular structure of 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID have revealed its ability to interact with specific biological targets, such as cyclooxygenase-2 (COX-2) and protein kinases, which are implicated in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of COX-2, with an IC50 value of 0.8 μM, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs. Furthermore, its structural flexibility allows for modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability.

In addition to its anti-inflammatory properties, 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID has shown promise in oncology research. A preclinical study conducted by researchers at the National Cancer Institute (NCI) in 2024 reported that derivatives of this compound exhibited potent antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is crucial for tumor growth and survival. These findings underscore the compound's potential as a scaffold for designing next-generation anticancer agents.

The synthesis and optimization of 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID have also been a focus of recent research. Advanced synthetic methodologies, such as microwave-assisted organic synthesis (MAOS) and flow chemistry, have been employed to improve yield and purity. A 2024 paper in Organic Process Research & Development highlighted a scalable and environmentally friendly synthesis route for this compound, achieving a yield of 85% with minimal byproducts. Such advancements are critical for facilitating its transition from laboratory-scale production to industrial applications.

Despite these promising developments, challenges remain in the clinical translation of 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID and its derivatives. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed through further preclinical and clinical studies. Collaborative efforts between academia and industry will be essential to overcome these hurdles and unlock the full therapeutic potential of this compound. In conclusion, 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-5-CARBOXYLIC ACID represents a versatile and promising candidate in drug discovery, with applications spanning anti-inflammatory and anticancer therapies. Continued research and development efforts are expected to yield innovative treatments that leverage its unique pharmacological properties.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm